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Compound of Interest

[1-(4-methylbenzyl)-1H-indol-3-
Compound Name:
yllmethanol

Cat. No.: B426090

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for "[1-(4-methylbenzyl)-1H-indol-3-ylJmethanol" is
limited in publicly accessible databases. The information presented herein is substantially
based on data from the closely related analog, (1-benzyl-1H-indol-3-yl)methanol, and
established synthetic methodologies for N-substituted indoles.

Introduction

Indole-3-carbinol (I3C) and its derivatives are a class of compounds that have garnered
significant interest in the scientific community, particularly for their potential therapeutic
applications.[1] These molecules, naturally found in cruciferous vegetables, have been shown
to exhibit a range of biological activities, including antitumor and antiviral properties.[1] N-
alkylation of the indole core, specifically benzylation, has been demonstrated to significantly
enhance the potency of these compounds.[2][3] This guide focuses on the synthesis, potential
properties, and biological activities of a specific N-substituted indole derivative, [1-(4-
methylbenzyl)-1H-indol-3-ylJmethanol. The introduction of a methyl group on the benzyl
moiety may influence its lipophilicity and metabolic stability, potentially modulating its biological
profile.

Physicochemical Properties

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b426090?utm_src=pdf-interest
https://www.benchchem.com/product/b426090?utm_src=pdf-body
https://www.mdpi.com/1424-8247/16/2/240
https://www.mdpi.com/1424-8247/16/2/240
https://pmc.ncbi.nlm.nih.gov/articles/PMC3422669/
https://www.researchgate.net/publication/44694968_1-Benzyl-indole-3-carbinol_is_a_novel_indole-3-carbinol_derivative_with_significantly_enhanced_potency_of_anti-proliferative_and_anti-estrogenic_properties_in_human_breast_cancer_cells
https://www.benchchem.com/product/b426090?utm_src=pdf-body
https://www.benchchem.com/product/b426090?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b426090?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

While a specific CAS number for [1-(4-methylbenzyl)-1H-indol-3-ylJmethanol is not readily
available, the properties of the parent compound, (1-benzyl-1H-indol-3-yl)methanol (CAS:
60941-76-6), provide a valuable reference point.[4]

Value (for (1-benzyl-1H-indol-3-

Property yl)methanol)

Molecular Formula C17H17NO

Molecular Weight 251.32 g/mol

IUPAC Name [1-(4-methylbenzyl)-1H-indol-3-ylJmethanol

Synonyms 1-(4-methylbenzyl)-13C

Appearance Expected to be a solid

Solubility Expected to be soluble in organic solvents like

methanol, ethanol, and DMSO

Synthesis

A plausible and efficient synthetic route to obtain [1-(4-methylbenzyl)-1H-indol-3-ylJmethanol
involves a two-step process starting from indole-3-carbaldehyde. This method leverages a well-
established N-alkylation of the indole nitrogen followed by a standard reduction of the aldehyde
to the primary alcohol.

Proposed Synthetic Workflow

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b426090?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/402633
https://www.benchchem.com/product/b426090?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b426090?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Step 1: N-Alkylation

Qndole-3-carbaldehyde] [4-methylbenzyl chloridej
Step 2: Reduction
X 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde

—_— [1-(4-methylbenzyl)-1H-indol-3-yljmethanol

Click to download full resolution via product page

Caption: Proposed two-step synthesis of [1-(4-methylbenzyl)-1H-indol-3-yllmethanol.

Detailed Experimental Protocols

Step 1: Synthesis of 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde

o Materials: Indole-3-carbaldehyde, sodium hydride (NaH) (60% dispersion in mineral oil), 4-
methylbenzyl chloride, anhydrous N,N-dimethylformamide (DMF).

e Procedure:

o To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF under an
inert atmosphere (e.g., argon or nitrogen), add a solution of indole-3-carbaldehyde (1.0
equivalent) in anhydrous DMF dropwise at O °C.

o Allow the mixture to stir at room temperature for 30 minutes.

o Cool the reaction mixture back to 0 °C and add a solution of 4-methylbenzyl chloride (1.1
equivalents) in anhydrous DMF dropwise.

o Let the reaction warm to room temperature and stir for 12-16 hours.
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o Monitor the reaction progress by thin-layer chromatography (TLC).
o Upon completion, quench the reaction by the slow addition of ice-cold water.
o Extract the agueous layer with ethyl acetate (3 x 50 mL).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

o Purify the crude product by column chromatography on silica gel to afford 1-(4-
methylbenzyl)-1H-indole-3-carbaldehyde.

Step 2: Synthesis of [1-(4-methylbenzyl)-1H-indol-3-ylJmethanol

e Materials: 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde, sodium borohydride (NaBHa4),
methanol.

e Procedure:

o Dissolve 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde (1.0 equivalent) in methanol in a
round-bottom flask.

o Cool the solution to 0 °C in an ice bath.

o Add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.

o Continue stirring at 0 °C for 1 hour and then at room temperature for an additional 2 hours.
o Monitor the reaction by TLC until the starting material is consumed.

o Quench the reaction by the addition of water.

o Remove the methanol under reduced pressure.

o Extract the agueous residue with ethyl acetate (3 x 50 mL).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate in vacuo.
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o The resulting crude product can be further purified by recrystallization or column
chromatography if necessary.

Potential Biological Activity and Signaling Pathways

The biological activity of [1-(4-methylbenzyl)-1H-indol-3-ylJmethanol is anticipated to be
similar to, and potentially more potent than, its unsubstituted benzyl analog, 1-benzyl-I3C.
Studies on 1-benzyl-I3C have shown significantly enhanced anti-proliferative and anti-
estrogenic properties in human breast cancer cells compared to 13C.[2]

Key Findings for 1-benzyl-13C:

o Enhanced Potency: 1-benzyl-13C exhibits approximately a 1000-fold greater potency in
suppressing the growth of both estrogen-responsive (MCF-7) and estrogen-independent
(MDA-MB-231) human breast cancer cells when compared to 13C.[2] The ICso for 1-benzyl-
I3C was reported to be around 0.05 uM, whereas for I3C it was 52 uM.[3]

o Cell Cycle Arrest: This class of compounds is known to induce a G1-cell cycle arrest.[2]

o Wnt/B-catenin Signaling Inhibition: 1-benzyl-I3C has been identified as a potent inhibitor of
the Wnt/[3-catenin signaling pathway in melanoma cells.[5] It is suggested to act at or
upstream of the low-density lipoprotein receptor-related protein 6 (LRP6).[5]

Proposed Mechanism of Action: Wnt/3-catenin Signaling
Pathway
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Caption: Postulated inhibition of the Wnt/p-catenin signaling pathway.
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Conclusion

[1-(4-methylbenzyl)-1H-indol-3-ylJmethanol represents a promising derivative of indole-3-
carbinol with potentially enhanced therapeutic properties. The synthetic route outlined is
straightforward and utilizes common laboratory reagents. Based on the activity of its close
analog, this compound is a strong candidate for investigation as an anti-proliferative agent,
particularly in cancers where the Wnt/3-catenin signaling pathway is dysregulated. Further
studies are warranted to confirm its synthesis, characterize its physicochemical properties, and
elucidate its precise biological mechanisms of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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